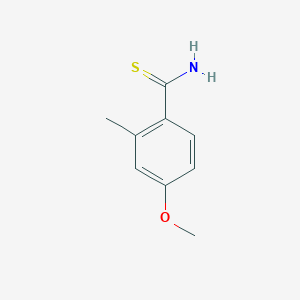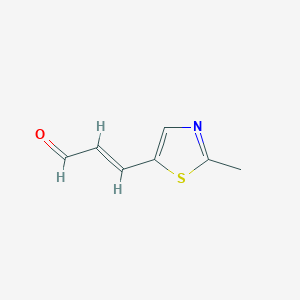
3-(2-Methylthiazol-5-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylthiazol-5-yl)acrylaldehyde is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of 3-(2-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of acid chlorides and triethylamine at room temperature . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for various applications .
Analyse Chemischer Reaktionen
3-(2-Methylthiazol-5-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-5 and C-2 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylthiazol-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methylthiazol-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. Thiazole derivatives can inhibit enzymes, block receptors, and interfere with biochemical pathways. For example, they may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to their potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylthiazol-5-yl)acrylaldehyde can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactions compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-5H,1H3/b3-2+ |
InChI-Schlüssel |
QRNBQWPXRPYVMS-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NC=C(S1)/C=C/C=O |
Kanonische SMILES |
CC1=NC=C(S1)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


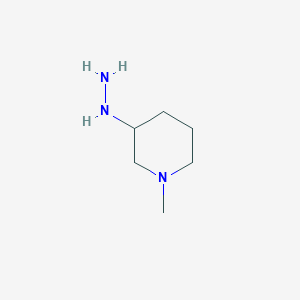
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
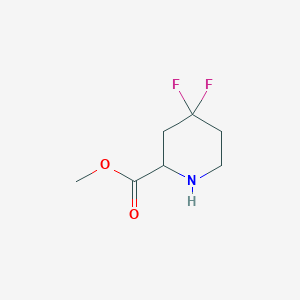

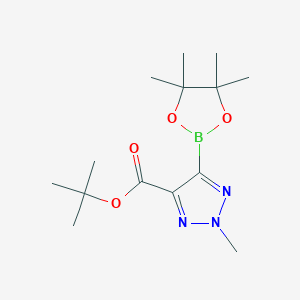
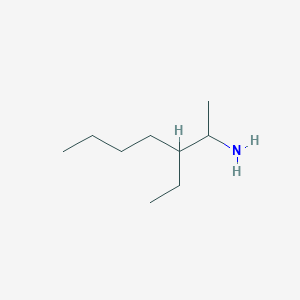

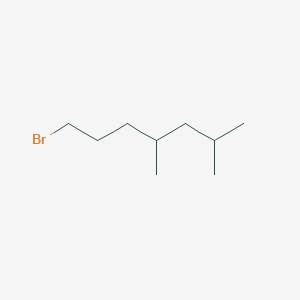
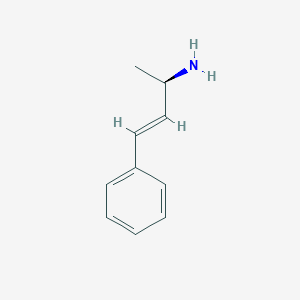
![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
